molecular formula C8H18O2 B3053284 2,2-Diethoxybutane CAS No. 52752-16-6

2,2-Diethoxybutane

Cat. No.: B3053284
CAS No.: 52752-16-6
M. Wt: 146.23 g/mol
InChI Key: JKUNNIMQUQJDKW-UHFFFAOYSA-N
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Description

2,2-Diethoxybutane is an organic compound with the molecular formula C8H18O2. It is a type of acetal, which is a functional group characterized by two alkoxy groups attached to the same carbon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diethoxybutane can be synthesized through the acetalization of butanone with ethanol in the presence of an acid catalyst. The reaction typically involves mixing butanone and ethanol in a suitable solvent, such as toluene, and adding a catalytic amount of an acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the acetal.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxybutane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield butanone and ethanol.

    Oxidation: The compound can be oxidized to produce corresponding carboxylic acids or other oxidation products.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Hydrolysis: Butanone and ethanol.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Diethoxybutane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving acetals.

    Medicine: The compound may be used in the synthesis of pharmaceuticals and other bioactive molecules.

    Industry: It is used in the production of various chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Diethoxybutane involves its ability to form stable acetals, which can protect carbonyl groups during chemical reactions. This stability is due to the resonance structures that can be formed, making the acetal group less reactive to nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxybutane: Similar in structure but with methoxy groups instead of ethoxy groups.

    2,2-Diethoxypropane: Similar acetal structure but with a propane backbone.

    2,2-Dimethoxypropane: Similar to 2,2-Diethoxybutane but with methoxy groups and a propane backbone.

Uniqueness

This compound is unique due to its specific ethoxy groups and butane backbone, which confer distinct chemical properties and reactivity compared to its analogs. Its stability and reactivity make it a valuable compound in various chemical syntheses and industrial applications.

Properties

IUPAC Name

2,2-diethoxybutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-5-8(4,9-6-2)10-7-3/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUNNIMQUQJDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068801
Record name Butane, 2,2-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52752-16-6
Record name 2,2-Diethoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52752-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2,2-diethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052752166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 2,2-diethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane, 2,2-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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